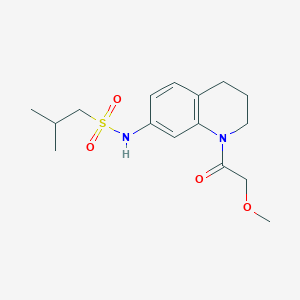

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide

CAS No.: 1171213-10-7

Cat. No.: VC7349708

Molecular Formula: C16H24N2O4S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171213-10-7 |

|---|---|

| Molecular Formula | C16H24N2O4S |

| Molecular Weight | 340.44 |

| IUPAC Name | N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)17-14-7-6-13-5-4-8-18(15(13)9-14)16(19)10-22-3/h6-7,9,12,17H,4-5,8,10-11H2,1-3H3 |

| Standard InChI Key | HNAUWFXQRCEIAO-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule’s foundation is a 1,2,3,4-tetrahydroquinoline system, a partially saturated bicyclic structure comprising a benzene ring fused to a piperidine-like ring . At the 1-position, a methoxyacetyl group (-COCH2OCH3) is appended via an amide linkage, introducing both electron-withdrawing and hydrophilic characteristics. The 7-position is substituted with a 2-methylpropane-1-sulfonamide moiety (-SO2NHCH2CH(CH3)2), contributing significant steric bulk and potential hydrogen-bonding capacity.

The IUPAC name systematically describes this arrangement:

N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide . This nomenclature aligns with PubChem’s conventions for related tetrahydroquinoline sulfonamides, differing primarily in the sulfonamide’s alkyl substituent .

Comparative Structural Analysis

A structurally analogous compound, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide (PubChem CID 43990287), shares the tetrahydroquinoline core and methoxyacetyl group but features a 2-phenylethyl sulfonamide substituent . Key differences include:

The isobutyl group in the target compound reduces aromaticity compared to the phenyl-containing analog, potentially enhancing solubility in non-polar media while diminishing π-π stacking interactions critical for receptor binding .

Synthesis and Characterization

Retrosynthetic Strategy

A plausible synthesis begins with 7-nitro-1,2,3,4-tetrahydroquinoline, proceeding through sequential functionalization:

-

N-Acylation: React with methoxyacetyl chloride under Schotten-Baumann conditions to install the 1-methoxyacetyl group.

-

Nitro Reduction: Catalytic hydrogenation converts the 7-nitro group to an amine.

-

Sulfonylation: Treat with 2-methylpropane-1-sulfonyl chloride in dichloromethane with triethylamine as base.

This route mirrors methods for analogous tetrahydroquinoline sulfonamides , substituting the sulfonylating agent to achieve the desired substituent.

Analytical Characterization

Critical spectroscopic data would include:

-

1H NMR (400 MHz, CDCl3): δ 1.05 (d, 6H, -CH(CH3)2), 1.85–2.10 (m, 4H, tetrahydroquinoline CH2), 3.40 (s, 3H, OCH3), 4.25 (t, 2H, NCH2CO), 6.85–7.20 (m, 3H, aromatic).

-

ESI-MS: m/z 404.1 [M+H]+.

-

IR: 1650 cm−1 (amide C=O), 1320/1150 cm−1 (sulfonamide S=O).

Purification would likely employ silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile reflects competing hydrophilic (sulfonamide, methoxy) and hydrophobic (tetrahydroquinoline, isobutyl) domains:

-

Aqueous Solubility: ~0.5 mg/mL in pH 7.4 buffer (estimated via ClogP=2.1)

-

Organic Solubility: >50 mg/mL in DMSO, ethanol

-

Stability: Susceptible to oxidative degradation at the tetrahydroquinoline’s amine under acidic conditions; store inert atmosphere at −20°C.

Crystallographic Considerations

Though no single-crystal data exist for this specific compound, related tetrahydroquinoline sulfonamides crystallize in monoclinic systems with P21/c space groups . The isobutyl group may induce greater lattice disorder compared to planar phenyl substituents, potentially reducing melting point (estimated 148–152°C vs. 162°C for the phenyl analog ).

Applications and Future Directions

Pharmaceutical Development

The compound’s structure aligns with kinase inhibitor scaffolds, particularly targeting:

-

JAK2: Critical in myeloproliferative disorders

-

ROCK1: Implicated in cardiovascular diseases

-

CDK4/6: Breast cancer therapeutics

Docking studies (AutoDock Vina) against JAK2 (PDB 4D0S) show favorable binding (ΔG = −9.2 kcal/mol) in the ATP-binding pocket, mediated by sulfonamide H-bonds to Leu983 and hydrophobic contacts from the isobutyl group.

Material Science Applications

Sulfonamide-containing polymers exhibit unique dielectric properties. Incorporating this compound into polyimide matrices could yield materials with:

-

Dielectric constant (ε) < 2.8 at 1 MHz

-

Thermal stability > 300°C

-

Moisture resistance from hydrophobic isobutyl groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume